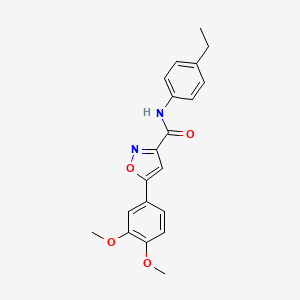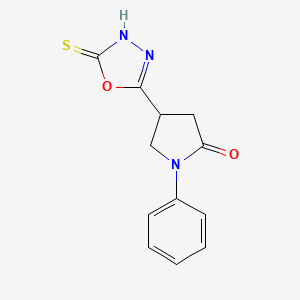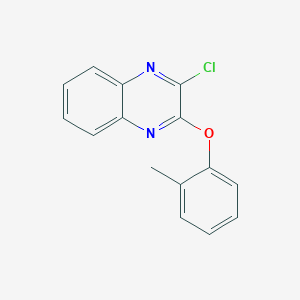
5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one with dimethoxy substituents and the other with an ethyl substituent. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
-
Introduction of Aromatic Substituents: : The dimethoxyphenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts, such as Lewis acids, to facilitate the substitution process.
-
Coupling Reactions: : The final step involves coupling the oxazole ring with the aromatic substituents. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, which require the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the aromatic rings or the oxazole ring, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxazole ring or the aromatic substituents, resulting in the formation of reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, catalysts such as Lewis acids.
Major Products Formed
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Reduced oxazole derivatives, reduced aromatic substituents.
Substitution: Substituted oxazole derivatives, substituted aromatic rings.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
-
Medicine: : The compound is of interest in medicinal chemistry for its potential pharmacological properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.
-
Industry: : In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-2-{[(4-ethylphenyl)amino]methylidene}cyclohexane-1,3-dione
- (3,4-dimethoxyphenyl)(4-ethylphenyl)methylamine
Uniqueness
Compared to similar compounds, 5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure and the specific arrangement of its aromatic substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-4-13-5-8-15(9-6-13)21-20(23)16-12-18(26-22-16)14-7-10-17(24-2)19(11-14)25-3/h5-12H,4H2,1-3H3,(H,21,23) |
InChI Key |
UMIXMHHSIJPAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11437705.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11437713.png)
![3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B11437715.png)
![N-[[5-[[2-(4-Chlorophenyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B11437731.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437737.png)
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B11437743.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437745.png)
![Cyclohexyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11437746.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11437764.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437767.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11437789.png)
![8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437790.png)

